The synthesis of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves several steps:
In industrial settings, continuous flow chemistry may be employed to enhance efficiency and safety during synthesis. Advanced purification techniques like chromatography are often utilized to achieve high yields and purity .
The molecular structure of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a bicyclic framework consisting of both pyrazole and pyrimidine rings. Key structural characteristics include:
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h3,5,12H,1-2H2,(H,15,16)
which provides a unique identifier for its structure in chemical databases .The chemical reactions involving 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be categorized as follows:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is primarily explored within biological contexts. It has been identified as a potential modulator of Bruton's tyrosine kinase (BTK), an important target in treating various cancers and autoimmune diseases.
The compound likely interacts with BTK through competitive inhibition or allosteric modulation, affecting downstream signaling pathways critical for cell proliferation and survival. Detailed kinetic studies are necessary to elucidate its precise mechanism of action and affinity for BTK compared to other compounds .
The physical and chemical properties of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid include:
These properties influence its behavior in biological systems and its utility in synthetic chemistry applications.
The applications of 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid span various fields:
The pyrazolo[1,5-a]pyrimidine core emerged in the 1980s as a purine isostere, with early research focused on its adenosine receptor affinity. The specific incorporation of a trifluoromethyl group at C7 and a carboxylic acid at C3 arose in the early 2000s, driven by demands for improved metabolic stability and target engagement. The first reported synthesis of this derivative leveraged condensation reactions between 5-aminopyrazoles and β-ketoesters, followed by selective hydrogenation and CF₃ introduction via Claisen-type methodologies. A key milestone was the 2005 patent (WO2005121103), which detailed its use as a CK2 kinase inhibitor precursor, highlighting the synergistic role of the trifluoromethyl group in enhancing binding entropy and the carboxylic acid in anchoring to the kinase’s hinge region [3] [6].
The scaffold’s architecture combines conformational flexibility with electronic modulation:
Table 1: Comparative Properties of Key Pyrazolo[1,5-a]pyrimidine Analogs
Compound | CAS Number | Molecular Weight | Molecular Formula | Key Features |
---|---|---|---|---|
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | 725699-19-4 | 191.15 | C₇H₈F₃N₃ | Core scaffold without C3 substitution |
5-Methyl-7-trifluoromethyl variant | 436088-42-5 | 249.19 | C₉H₁₀F₃N₃O₂ | C5 methyl enhances steric occlusion |
5-Cyclopropyl-7-trifluoromethyl ethyl ester | 827591-57-1 | 303.29 | C₁₃H₁₆F₃N₃O₂ | C5 cyclopropyl improves metabolic stability |
7-(Trifluoromethyl)-3-carbonitrile | Not provided | 216.16 | C₈H₇F₃N₄ | C3 cyano group enables click chemistry |
The C3-carboxylic acid is pivotal for target engagement through three mechanisms:
This scaffold occupies three strategic niches:
Table 2: Commercial Availability and Research Applications
Supplier | Catalog Item | Derivative | Price | Primary Research Use |
---|---|---|---|---|
Santa Cruz Biotechnology | sc-336669 | 5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | $150/100 mg | Kinase inhibitor screening |
Matrix Scientific | 010449 | 5-Methyl-7-trifluoromethyl variant | $378/g | Structure-activity relationship studies |
AK Scientific | 3408AE | 5-Methyl-7-trifluoromethyl variant | $560/g | Medicinal chemistry optimization |
Fluorochem | F027095 | 5-Cyclopropyl-7-trifluoromethyl ethyl ester | Price on request | Synthetic intermediate |
Concluding Remarks
7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exemplifies modern scaffold engineering, merging tactical fluorination with directed functionalization. Its evolution from a simple heterocycle to a multipurpose pharmacophore underscores its value in addressing persistent challenges in drug discovery—particularly in achieving selectivity and physicochemical balance. Future directions include exploiting its chiral centers (at C7) for stereoselective target engagement and expanding its utility in PROTAC design via carboxylic acid-mediated linker conjugation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1